Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate
Description
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is a branched ester featuring a pentanoate backbone substituted with an ethoxycarbonyloxyethyl group.
Properties
CAS No. |
6938-43-8 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-(1-ethoxycarbonyloxyethyl)pentanoate |
InChI |
InChI=1S/C12H22O5/c1-5-8-10(11(13)15-6-2)9(4)17-12(14)16-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
TWARFOBPXLKSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)OC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate typically involves esterification reactions. One common method involves the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: Ethyl 2-{1-[(hydroxy)ethyl}pentanoate.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate involves its hydrolysis to release the active carboxylic acid and alcohol components. These components can interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The ester linkage is particularly important in drug delivery, as it allows for controlled release of the active ingredients .
Comparison with Similar Compounds
Data Table: Key Properties of Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate and Analogs
Biological Activity
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on available research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethyl ester and an ethoxycarbonyl group, which contribute to its reactivity and biological properties. The synthesis typically involves esterification reactions, where pentanoic acid derivatives are reacted with ethyl alcohol in the presence of a catalyst.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a series of derivatives related to this compound were tested against various microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
- Fungi : Aspergillus flavus, Candida albicans, and Trichophyton mentagrophytes.
The results indicated that several synthesized compounds exhibited strong antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. In particular, it has shown promise as an inhibitor of human betaine-homocysteine methyltransferase (BHMT), an enzyme involved in amino acid metabolism. The inhibition of BHMT can have implications for metabolic disorders, including type 2 diabetes .
Study 1: Antimicrobial Efficacy
In a comparative study of various ethyl esters, this compound was found to possess superior antimicrobial properties compared to other derivatives. The study utilized disk diffusion methods to evaluate the efficacy of the compound against standard microbial strains. The results were quantified using the zone of inhibition metrics, demonstrating significant activity against both gram-positive and gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Activity |
|---|---|---|
| This compound | 25 | Strong |
| Control (Ciprofloxacin) | 30 | Very Strong |
| Ethyl Acetate | 15 | Moderate |
Study 2: Enzyme Inhibition Dynamics
A pharmacological study investigated the interaction between this compound and BHMT. Using isothermal titration calorimetry, researchers characterized the binding affinity and kinetics of the compound. The findings suggested that the compound binds effectively to BHMT, potentially altering its activity in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
